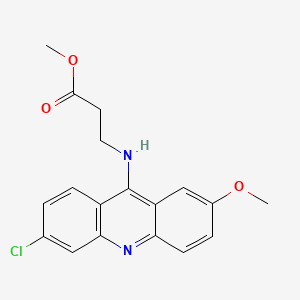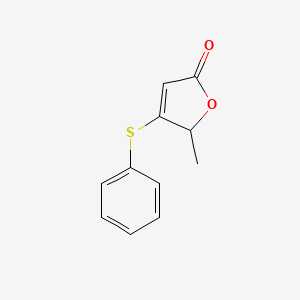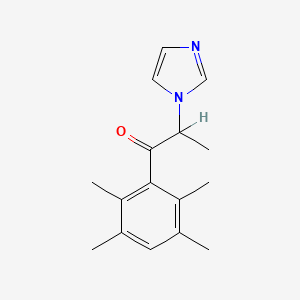
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is a chemical compound with a complex structure that includes a beta-alanine backbone, a chloro-substituted acridine moiety, and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the acridine moiety: The acridine ring system is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Chlorination: The acridine derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated acridine is reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with beta-alanine: The final step involves coupling the modified acridine with beta-alanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, ethyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, propyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, butyl ester
Uniqueness
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
77420-88-3 |
|---|---|
Formule moléculaire |
C18H17ClN2O3 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
methyl 3-[(6-chloro-2-methoxyacridin-9-yl)amino]propanoate |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-12-4-6-15-14(10-12)18(20-8-7-17(22)24-2)13-5-3-11(19)9-16(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Clé InChI |
DCACMIIXPSBMEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)


![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)

![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)





![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
